Propane, 2-methyl-2-propoxy-

Description

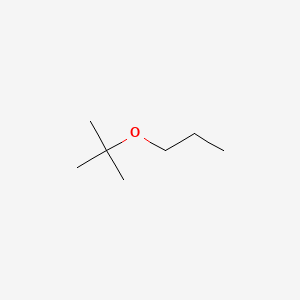

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-propoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-5-6-8-7(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITVQUMLGWRKKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334339 | |

| Record name | propyl tert-butyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29072-93-3 | |

| Record name | propyl tert-butyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physical and chemical properties of tert-butyl propyl ether

An In-Depth Technical Guide to tert-Butyl Propyl Ether: Properties, Synthesis, and Applications

Introduction

Tert-Butyl propyl ether, systematically known as 2-methyl-2-propoxypropane, is an aliphatic ether characterized by a tert-butyl group and a propyl group linked through an oxygen atom. This compound, often abbreviated as TBP, serves various roles in industrial and laboratory settings, primarily as a fuel additive and a solvent.[1][2] Its unique structure, combining a bulky tertiary group with a linear alkyl chain, imparts a distinct set of physical and chemical properties that define its utility and reactivity profile. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers, chemists, and professionals in drug development.

Key Identifiers:

-

Synonyms: Propyl tert-butyl ether, t-Butyl propyl ether, 2-propoxy-2-methylpropane[1][2]

-

SMILES: CCCOC(C)(C)C[3]

Physicochemical Properties

Tert-butyl propyl ether is a colorless, highly flammable liquid with a characteristic ether-like odor.[1][2] Its physical properties are dictated by its molecular structure: the ether linkage allows for some polarity, but the surrounding hydrocarbon groups make it largely nonpolar, resulting in low water solubility. The absence of a hydroxyl group means it cannot act as a hydrogen bond donor, leading to a relatively low boiling point compared to an alcohol of similar molecular weight.

A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Weight | 116.20 g/mol | [2][3][4] |

| Boiling Point | 97.45 °C (370.6 K) | [2][4] |

| Melting Point | -95.35 °C (estimate) | [2] |

| Density | 0.7472 g/cm³ | [2] |

| Vapor Pressure | 47.9 mmHg at 25°C | [2] |

| Flash Point | 5 °C | [2] |

| Refractive Index | 1.3830 | [2] |

| Solubility | Low solubility in water | [1][2] |

Synthesis and Manufacturing

The preparation of tert-butyl propyl ether can be approached through several synthetic routes. The choice of method often depends on the scale of production and the desired purity.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for preparing ethers in a laboratory setting.[5] It proceeds via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[5][6] For an asymmetrical ether like tert-butyl propyl ether, there are two potential combinations of reactants.

-

Route A: Sodium propoxide + tert-butyl halide

-

Route B: Sodium tert-butoxide + propyl halide

Causality Behind Reactant Choice: Route A is synthetically unviable. The alkoxide (propoxide) also functions as a strong base, and when reacting with a tertiary alkyl halide (tert-butyl halide), an E2 elimination reaction is strongly favored over the desired Sₙ2 substitution, yielding propene instead of the ether.[6] Therefore, the only practical approach is Route B , which involves the reaction of a primary alkyl halide with a sterically hindered alkoxide.

Experimental Protocol: Laboratory Scale Synthesis

-

Alkoxide Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add dry tert-butyl alcohol dissolved in an aprotic solvent like THF.

-

Carefully add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the alcohol, forming sodium tert-butoxide. Hydrogen gas will evolve. The reaction is complete when gas evolution ceases.[6]

-

Nucleophilic Substitution: Add 1-bromopropane (or another propyl halide) dropwise to the solution of sodium tert-butoxide.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: After the reaction is complete, cool the mixture and quench it by slowly adding water. Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

-

Purify the crude product by fractional distillation to obtain pure tert-butyl propyl ether.

Acid-Catalyzed Addition to an Alkene

On an industrial scale, a common method is the acid-catalyzed addition of an alcohol to an alkene. For tert-butyl propyl ether, this involves the reaction of 1-propanol with isobutene in the presence of a strong acid catalyst, such as a sulfonated ion-exchange resin (e.g., Amberlyst 15).[7] This method is efficient and avoids the use of alkyl halides.

Chemical Reactivity and Mechanisms

Ethers are generally considered to be chemically inert, which is why they are excellent solvents for many reactions. They are resistant to attack by bases, nucleophiles, and dilute acids.[8] However, the C-O bond in ethers can be cleaved under strongly acidic conditions.

Acid-Catalyzed Cleavage

The most significant reaction of tert-butyl propyl ether is its cleavage by strong acids, such as HBr or HI.[8][9] Due to the presence of the tert-butyl group, which can form a stable tertiary carbocation, the cleavage proceeds via an Sₙ1 mechanism.[8][10]

Mechanism:

-

Protonation: The ether oxygen is protonated by the strong acid, forming a good leaving group (an alcohol).

-

Carbocation Formation (Rate-Determining Step): The C-O bond cleaves, and the more stable carbocation is formed. In this case, the highly stable tert-butyl cation is generated, leaving propanol. This step follows an Sₙ1 pathway.[9][10]

-

Nucleophilic Attack: The halide ion (Br⁻ or I⁻) from the acid attacks the carbocation to form the corresponding tert-butyl halide.

This selective cleavage is a key feature of tert-butyl ethers, making them useful as protecting groups for alcohols in multi-step organic synthesis. The protecting group can be easily removed under mild acidic conditions that do not affect other functional groups.[11]

Spectroscopic Characterization

The structure of tert-butyl propyl ether can be unequivocally confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The spectrum is relatively simple. The nine equivalent protons of the tert-butyl group appear as a sharp singlet around 1.2 ppm. The protons of the propyl group will show characteristic splitting: a triplet for the terminal methyl group (~0.9 ppm), a sextet for the central methylene group (~1.6 ppm), and a triplet for the methylene group attached to the oxygen (~3.4 ppm). Protons on carbons adjacent to an ether oxygen are deshielded and shifted downfield, typically appearing in the 3.4-4.5 ppm range.[12][13]

-

¹³C NMR Spectroscopy: The spectrum will show four distinct signals corresponding to the four unique carbon environments. The carbons attached to the ether oxygen will be shifted downfield, typically appearing in the 50-80 δ range.[13]

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an ether is the strong C-O single bond stretching absorption. This peak is typically found in the 1050-1150 cm⁻¹ region.[13] The spectrum will also show C-H stretching absorptions just below 3000 cm⁻¹. The absence of a broad O-H stretch around 3300 cm⁻¹ or a C=O stretch around 1700 cm⁻¹ helps confirm the ether functionality.[12]

-

Mass Spectrometry: Upon electron ionization, a major fragmentation pathway involves the loss of the stable tert-butyl group, leading to a prominent peak at m/z 59. The molecular ion peak at m/z 116 may be weak or absent.

Applications in Research and Industry

The specific properties of tert-butyl propyl ether make it valuable in several domains.

-

Fuel Additive: Like its well-known counterpart, methyl tert-butyl ether (MTBE), tert-butyl propyl ether can be used as a fuel additive to increase the octane rating of gasoline and promote more complete combustion, thereby reducing harmful emissions.[1][2]

-

Solvent: Due to its chemical stability and moderate polarity, it is used as a solvent in various chemical processes and laboratory applications.[1]

-

Protecting Group in Organic Synthesis: In drug development and complex molecule synthesis, the tert-butyl ether group is an effective protecting group for alcohols. It is stable to many reagents but can be selectively removed under acidic conditions, as described in the reactivity section.[11]

Safety and Toxicology

Tert-butyl propyl ether is a highly flammable liquid with a low flash point and should be handled with appropriate care to prevent fire hazards.[1][2] It is considered to have relatively low toxicity in normal use.[2] However, prolonged exposure to high concentrations of its vapors may cause irritation to the respiratory system and skin.[2][14][15]

Handling and Storage Recommendations:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[15]

-

Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling the compound.

-

Work in a well-ventilated fume hood to avoid inhalation of vapors.

References

-

tert-Butyl Ethers. Organic Chemistry Portal. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

-

The gas phase n-propyl-tert-butyl ether synthesis. ResearchGate. [Link]

-

Cas 29072-93-3, Propyl tert-butyl ether. LookChem. [Link]

-

Propyl tert-butyl ether. PubChem. [Link]

-

Show the steps necessary to synthesize t-butyl propyl ether by the Williamson ether. Homework.Study.com. [Link]

-

Propyl tert-butyl ether. NIST WebBook. [Link]

-

Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

-

18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

-

Material Safety Data Sheet - tert-Butyl propargyl ether, 98%. Cole-Parmer. [Link]

-

Williamson Ether Synthesis reaction. BYJU'S. [Link]

-

18.9: Spectroscopy of Ethers. Chemistry LibreTexts. [Link]

-

18.8 Spectroscopy of Ethers. OpenStax. [Link]

Sources

- 1. CAS 29072-93-3: tert-butyl propyl ether | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. Propyl tert-butyl ether | C7H16O | CID 520405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Propyl tert-butyl ether [webbook.nist.gov]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. tert-Butyl Ethers [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 14. fishersci.com [fishersci.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Spectroscopic Profile of Methyl Tert-Butyl Ether (MTBE): A Comprehensive Technical Guide

Introduction: Unveiling the Molecular Signature of a Key Industrial Compound

Methyl tert-butyl ether (MTBE), systematically known as 2-methoxy-2-methylpropane, is a significant organic compound with a history of widespread use as a fuel additive to increase octane rating and reduce engine knocking.[1] Its chemical formula is C₅H₁₂O, and its structure features a central oxygen atom bonded to a methyl group and a bulky tert-butyl group.[1] This structural arrangement imparts specific chemical and physical properties that are reflected in its spectroscopic data. For researchers, scientists, and professionals in drug development and chemical analysis, a thorough understanding of the spectroscopic profile of MTBE is crucial for its unambiguous identification, purity assessment, and the study of its chemical transformations.

This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of MTBE. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols for data acquisition, and offer expert interpretation of the spectral features, thereby providing a complete spectroscopic narrative of this important molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

A. ¹H NMR Spectroscopy of MTBE

The proton NMR spectrum of MTBE is remarkably simple and serves as a classic example of how molecular symmetry influences spectral output.

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

| 1.19 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |

| 3.21 | Singlet | 3H | Methyl protons (-OCH₃) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm[2][3]

The ¹H NMR spectrum of MTBE displays two distinct signals, corresponding to the two unique proton environments in the molecule.[2][4]

-

The tert-Butyl Protons (1.19 ppm): The nine protons of the three methyl groups on the tert-butyl moiety are chemically equivalent due to rapid rotation around the carbon-carbon single bonds. This equivalence results in a single, sharp signal. The upfield chemical shift of 1.19 ppm is characteristic of protons on sp³-hybridized carbons. The signal appears as a singlet because there are no adjacent, non-equivalent protons to cause spin-spin splitting.[2]

-

The Methyl Protons (3.21 ppm): The three protons of the methyl group directly attached to the oxygen atom are also chemically equivalent, giving rise to a single signal. This signal is shifted downfield to 3.21 ppm due to the deshielding effect of the electronegative oxygen atom, which withdraws electron density from the neighboring protons. Similar to the tert-butyl protons, this signal is a singlet as there are no adjacent protons to induce splitting.[2]

The integration of the peaks, representing the relative number of protons contributing to each signal, is 9:3, which simplifies to a 3:1 ratio, perfectly matching the molecular structure of MTBE.[4]

A standard protocol for acquiring a high-resolution ¹H NMR spectrum of MTBE is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity MTBE into a clean, dry vial.

-

Add approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.

-

-

Instrumental Parameters (for a 300 MHz Spectrometer):

-

Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans is adequate for qualitative analysis.

-

Pulse Width: A 30° or 45° pulse angle is commonly used.

-

Spectral Width: A sweep width of 0-10 ppm is appropriate for most organic compounds.

-

Acquisition Time (AT): Typically 2-4 seconds.

-

Temperature: Maintain a constant probe temperature, usually 298 K (25 °C).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum to obtain pure absorption peaks.

-

Integrate the signals to determine the relative proton ratios.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Caption: ¹H NMR assignments for MTBE.

B. ¹³C NMR Spectroscopy of MTBE

The ¹³C NMR spectrum of MTBE provides complementary information to the ¹H NMR, revealing the number of distinct carbon environments.

| Chemical Shift (δ) in ppm | Assignment |

| 27.06 | tert-Butyl methyl carbons (-C(C H₃)₃) |

| 49.41 | Methoxy carbon (-OC H₃) |

| 72.80 | Quaternary tert-butyl carbon (-C (CH₃)₃) |

Solvent: CDCl₃[5]

The proton-decoupled ¹³C NMR spectrum of MTBE shows three signals, corresponding to the three unique carbon environments:

-

The tert-Butyl Methyl Carbons (27.06 ppm): The three methyl carbons of the tert-butyl group are equivalent and therefore resonate at the same chemical shift.

-

The Methoxy Carbon (49.41 ppm): The carbon of the methyl group is deshielded by the adjacent oxygen atom, causing its signal to appear further downfield compared to the tert-butyl methyl carbons.

-

The Quaternary tert-Butyl Carbon (72.80 ppm): The quaternary carbon of the tert-butyl group is also significantly deshielded by the directly attached oxygen atom, resulting in the most downfield signal in the spectrum.

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in instrumental parameters due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is often required.

-

Instrumental Parameters (for a 75 MHz Spectrometer):

-

Number of Scans (NS): A larger number of scans (e.g., 128 to 1024) is necessary to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): A longer delay (2-5 seconds) is often used.

-

Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

Spectral Width: A wider spectral width (e.g., 0-220 ppm) is required to encompass the larger range of ¹³C chemical shifts.

-

-

Data Processing: The processing steps are analogous to those for ¹H NMR.

Caption: ¹³C NMR assignments for MTBE.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2970-2820 | Strong | C-H stretching (alkane) |

| 1470-1365 | Medium | C-H bending (alkane) |

| 1203 | Strong | C-C stretching (tert-butyl) |

| 1085 | Strong | C-O-C asymmetric stretching (ether) |

| 852 | Medium | C-O-C symmetric stretching (ether) |

Data obtained from various sources, including NIST.[6][7]

The IR spectrum of MTBE is dominated by absorptions characteristic of alkanes and ethers.

-

C-H Stretching and Bending: The strong absorptions in the 2970-2820 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the methyl and tert-butyl groups. The bands in the 1470-1365 cm⁻¹ range correspond to the various C-H bending vibrations.[6]

-

Ether C-O-C Stretching: The most diagnostic peaks for an ether are the strong C-O-C stretching vibrations. In MTBE, the asymmetric stretch appears around 1085 cm⁻¹, and the symmetric stretch is observed at 852 cm⁻¹. The presence of these strong bands is a clear indication of an ether functional group.[6]

-

tert-Butyl C-C Stretching: The strong absorption at 1203 cm⁻¹ is attributed to the stretching of the carbon-carbon bonds within the tert-butyl group.[6]

The region below 1500 cm⁻¹ is known as the "fingerprint region," where the combination of various bending and stretching vibrations creates a unique pattern for each molecule.

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for liquid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR accessory.

-

-

Sample Application:

-

Place a small drop of liquid MTBE onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Sources

- 1. Making sure you're not a bot! [oc-praktikum.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tert-Butyl methyl ether | C5H12O | CID 15413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. brainly.com [brainly.com]

- 5. utpedia.utp.edu.my [utpedia.utp.edu.my]

- 6. isca.me [isca.me]

- 7. webbook.nist.gov [webbook.nist.gov]

A Senior Application Scientist's Guide to the Safe Handling of tert-Butyl Propyl Ether (TBPE)

An In-Depth Technical Guide to the Health and Safety of Propane, 2-methyl-2-propoxy-

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the health and safety considerations for Propane, 2-methyl-2-propoxy-, more commonly known as tert-butyl propyl ether (TBPE). In the landscape of chemical research, particularly in drug discovery and synthesis, the introduction of novel or less-common reagents necessitates a rigorous evaluation of their safety profiles. Given that comprehensive toxicological data for TBPE is not as extensive as for more common ethers, this guide adopts a precautionary principle. We will synthesize the available data with established best practices for handling structurally related, volatile aliphatic ethers to ensure the highest standards of laboratory safety.

Chemical and Physical Identity

Correct identification is the foundation of chemical safety. Misidentification, especially with related compounds like methyl tert-butyl ether (MTBE), could lead to an inaccurate risk assessment.

-

IUPAC Name: 2-methyl-2-propoxypropane[1]

-

Common Synonyms: tert-Butyl propyl ether, Propyl tert-butyl ether, TBP[1]

-

Appearance: Colorless liquid with a characteristic odor[1][2]

Structural Rationale for Hazard Assessment: TBPE is a sterically hindered aliphatic ether.[2] Its structure, featuring a propyl group and a bulky tert-butyl group, is key to understanding its physical behavior.[2] The ether linkage and the volatile nature of the short alkyl chains are primary determinants of its hazard profile, particularly its flammability and potential to form explosive peroxides, a known risk for many ethers.

Known Health and Safety Hazards

While a complete toxicological profile is not available, existing data from safety data sheets and chemical suppliers provide a baseline hazard classification under the Globally Harmonized System (GHS).

-

Primary Health Hazards: The compound is known to cause drowsiness or dizziness (Hazard Statement H336).[2] While classified as relatively non-toxic, prolonged exposure to high vapor concentrations may lead to irritation of the respiratory system and skin.[1]

-

Physical Hazards: TBPE is a highly flammable liquid and vapor (Hazard Statement H225).[2] Its vapor is heavier than air and can travel along the ground, creating a risk of distant ignition.[3]

Expert Insight: The H336 warning (May cause drowsiness or dizziness) is characteristic of many volatile organic solvents. It points to a potential for central nervous system (CNS) depression upon inhalation of significant quantities. This underscores the absolute necessity of handling the substance within a certified chemical fume hood to prevent vapor accumulation in the breathing zone.

Physicochemical Data and Flammability Assessment

Understanding the physical properties of a chemical is critical for designing safe experimental and storage protocols. The high volatility and low flash point of TBPE are of paramount concern.

| Property | Value | Implication for Safe Handling | Source |

| Boiling Point | ~97.4 °C | Lower than water, indicating significant volatility at room temperature. | [2] |

| Flash Point | 5 °C | EXTREMELY FLAMMABLE. Can be ignited by sparks or hot surfaces at typical room temperatures. | [1][2] |

| Density | ~0.772 g/cm³ | Lighter than water. Spills will float, potentially spreading the fire hazard on water surfaces. | [2] |

| Vapor Pressure | 47.9 mmHg at 25°C | Contributes to a high concentration of vapor in enclosed spaces, increasing both inhalation and fire risk. | [1] |

| Explosive Limits | Not specified for TBPE, but for the related MTBE: 1.6% - 15.1% in air. | Vapors can form explosive mixtures with air.[3] This range is likely similar for TBPE and must be assumed as a hazard. | [3] |

Causality in Practice: The combination of a low flash point and significant vapor pressure means that an ignitable vapor-air mixture can form readily at ambient temperatures. This is why strict exclusion of all ignition sources (sparks from electrical equipment, static discharge, open flames) is not merely a recommendation, but a critical, non-negotiable safety control.[4][5]

Safe Handling and Storage Protocol

This protocol is designed as a self-validating system. Adherence to these steps mitigates the primary risks associated with TBPE: flammability, vapor inhalation, and potential peroxide formation.

Step 1: Engineering Controls and Area Preparation

-

1.1 Fume Hood Verification: Before introducing TBPE into the laboratory, verify that the chemical fume hood has a current certification and is functioning correctly. The flow rate should be adequate to prevent vapor escape.

-

1.2 Ignition Source Survey: Clear the designated work area of all potential ignition sources. This includes unplugging unnecessary electrical equipment, ensuring all equipment is intrinsically safe or explosion-proof, and prohibiting open flames.[5]

-

1.3 Grounding and Bonding: Assemble and verify grounding and bonding straps for any transfer of TBPE between metal containers to prevent the buildup of static electricity, a common ignition source.[4][5]

Step 2: Donning Personal Protective Equipment (PPE)

-

2.1 Eye Protection: Wear chemical splash goggles that comply with ANSI Z87.1 standards.[6]

-

2.2 Hand Protection: Use chemically resistant gloves. Nitrile gloves are commonly used, but it is best practice to consult a glove manufacturer's compatibility chart for specific breakthrough times for aliphatic ethers.

-

2.3 Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.

-

2.4 Respiratory Protection: While a fume hood is the primary control, an air-purifying respirator with organic vapor cartridges should be available for emergency situations like a spill cleanup.[7]

Step 3: Handling and Dispensing

-

3.1 Work Exclusively in Fume Hood: All manipulations, including opening the container, aliquoting, and transfers, must be performed inside a functioning chemical fume hood.[8]

-

3.2 Use Non-Sparking Tools: Employ tools made of non-sparking materials (e.g., beryllium-copper) if there is any risk of mechanical impact.[4][5]

-

3.3 Container Management: Keep the primary container sealed when not in use.[4] When dispensing, open the container only for the minimum time necessary.

Step 4: Storage

-

4.1 Flammables Cabinet: Store TBPE in a dedicated, approved flammables storage cabinet.[8]

-

4.2 Container Integrity: Ensure the container is tightly sealed to prevent vapor leakage and moisture ingress.[4][5]

-

4.3 Segregation: Store away from strong oxidizing agents and acids, with which it can react violently.[3]

-

4.4 Temperature: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[2]

Step 5: Peroxide Testing (Prudent Practice)

-

Rationale: Like many ethers, TBPE has the potential to form explosive peroxides upon exposure to air and light over time. While the related MTBE shows a decreased tendency for peroxide formation compared to other ethers, this cannot be assumed for TBPE.[9]

-

5.1 Date Upon Receipt and Opening: Clearly label the container with the date it was received and the date it was first opened.

-

5.2 Periodic Testing: For opened containers, test for the presence of peroxides every 3-6 months using commercially available peroxide test strips. Document the results on the container label.

-

5.3 Action Level: If peroxides are detected at concentrations >100 ppm, the material should be treated to remove peroxides or disposed of as hazardous waste. Do not attempt to distill or concentrate ether that contains high levels of peroxides.

Emergency Procedures: A Validated Response Plan

Rapid and correct response to an emergency is critical. All personnel working with TBPE must be familiar with these procedures and the location of all safety equipment.

Personal Exposure

-

Inhalation: Immediately move the affected person to fresh air. If they feel unwell or show signs of dizziness, seek immediate medical attention.[5]

-

Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5][10][11] If skin irritation occurs, seek medical advice.[5]

-

Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[11] Seek immediate medical attention.[5]

-

Ingestion: Do not induce vomiting.[12] Seek immediate medical attention.

Spills and Leaks

-

Small Spill (<100 mL) inside a Fume Hood:

-

Ensure all ignition sources are removed.

-

Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[5] Do not use combustible materials like paper towels or sawdust.

-

Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[13]

-

Wipe the area clean and decontaminate the fume hood surfaces.

-

-

Large Spill (>100 mL) or any spill outside a Fume Hood:

-

EVACUATE: Alert all personnel in the immediate area and evacuate.[13]

-

ISOLATE: Close the laboratory doors to confine the vapors.[13]

-

ALARM: Activate the fire alarm and call emergency services (e.g., 911), providing the chemical name and location of the spill.[11][13]

-

Do not re-enter the area. Await the arrival of trained emergency responders.

-

Fire

-

For a very small, contained fire, a dry chemical or carbon dioxide (CO₂) extinguisher may be used by trained personnel.

-

For any larger fire, or if you are not trained, activate the fire alarm, evacuate the area, and close the doors.[13]

-

Note: Alcohol-resistant foam (AR-AFFF) is the preferred extinguishing agent for larger fires involving polar solvents like ethers.

Visualizations of Key Safety Workflows

Diagram 1: Safe Handling and Dispensing Workflow Caption: Logical flow for safely handling TBPE in a laboratory setting.

Diagram 2: Emergency Response for a Chemical Spill Caption: Decision workflow for responding to a TBPE spill.

References

-

Toxicological Profile for Methyl tert-Butyl Ether (MTBE). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

ICSC 1164 - METHYL TERT-BUTYL ETHER. International Labour Organization. [Link]

-

Evidence on the carcinogenicity of Methyl Tertiary Butyl Ether (MTBE): Executive Summary. California Environmental Protection Agency. [Link]

-

Methyl tert-butyl ether - Wikipedia. Wikipedia. [Link]

-

Methyl-tert-butyl ether (MTBE): integration of rat and mouse carcinogenicity data... Taylor & Francis Online. [Link]

-

TR 072 - Methyl tert-Butyl Ether (MTBE) Health Risk Characterisation. ECETOC. [Link]

-

Methyl tert-Butyl Ether (IARC Summary & Evaluation, Volume 73, 1999). Inchem.org. [Link]

-

Methyl tert-butyl ether | EPA. U.S. Environmental Protection Agency. [Link]

-

METHYL tert-BUTYL ETHER 1. Exposure Data. IARC Publications. [Link]

-

Methyl Tert-Butyl Ether (MTBE) | Risk Assessment Portal | US EPA. U.S. Environmental Protection Agency. [Link]

-

Methyl t-Butyl Ether (MTBE) - Monument Chemical. Monument Chemical. [Link]

-

Methyl-tert-Butyl-Ether-MTBE-1.pdf. Greenfield Global. [Link]

-

Table 7-1, Regulations and Guidelines Applicable to Methyl tert-Butyl Ether (MTBE). NCBI Bookshelf. [Link]

-

Technical guidelines for the safe storage and transportation of methyl tert-butyl ether (mtbe). ChemSafetyPRO. [Link]

-

Safety Data Sheet: Methyl tert-butyl ether. Carl ROTH. [Link]

-

Lab Safety Guideline: Methyl Tert-Butyl Ether. Harvard Environmental Health and Safety. [Link]

-

Methyl-tertiary-butyl ether (MTBE) Results - AEGL Program | US EPA. U.S. Environmental Protection Agency. [Link]

-

Material Safety Data Sheet - tert-Butyl methyl ether, 99%. Cole-Parmer. [Link]

-

Toxicological Profile for Methyl tert-Butyl Ether (MTBE). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Frequently Asked Questions - Methyl Tert-Butyl Ether. Delaware Health and Social Services. [Link]

-

Toxicological Profile for Methyl tert-Butyl Ether (MTBE). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Propane, 2-methyl-1,1-bis(2-methylpropoxy)- | C12H26O2 | CID 545267. PubChem. [Link]

-

Cas 29072-93-3, Propyl tert-butyl ether. LookChem. [Link]

-

Questions about the use and storage of MTBE. Reddit. [Link]

-

PROPANE, 2-METHYL-2-PROPOXY-(CAS# 29072-93-3). Angene Chemical. [Link]

-

TERT-BUTYL METHYL ETHER (METHYL TERT-BUTYL ETHER). Occupational Safety and Health Administration (OSHA). [Link]

-

Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration (OSHA). [Link]

-

Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]

-

Hazardous Chemical Releases and Spills - Emergency Procedures. Montana Tech. [Link]

-

Personal Protective Equipment (PPE) Safety. SafetyCulture. [Link]

-

Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Propane, 2-methyl-2-propoxy-|CAS 29072-93-3 [benchchem.com]

- 3. ICSC 1164 - METHYL TERT-BUTYL ETHER [chemicalsafety.ilo.org]

- 4. monumentchemical.com [monumentchemical.com]

- 5. greenfield.com [greenfield.com]

- 6. safetyculture.com [safetyculture.com]

- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 8. reddit.com [reddit.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. hongrunplastics.com [hongrunplastics.com]

- 11. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 12. dhss.delaware.gov [dhss.delaware.gov]

- 13. Hazardous Chemical Releases and Spills - Emergency Procedures - Montana Tech - Montana's Premier STEM University [mtech.edu]

Unveiling the Molecular Landscape of Tert-butyl Propyl Ether: A Theoretical and Computational Guide

Abstract

Tert-butyl propyl ether (TBPE), a key solvent and potential fuel additive, possesses a molecular architecture that presents both intriguing conformational complexities and significant industrial relevance.[1] This in-depth technical guide provides a comprehensive exploration of TBPE through the lens of modern theoretical and computational chemistry. We delineate a cohesive workflow that integrates quantum mechanical principles with practical computational protocols, offering researchers, scientists, and drug development professionals a robust framework for characterizing ethers and other flexible molecules. This document moves beyond a mere recitation of methods to explain the underlying causality of experimental and computational choices, ensuring a self-validating and expert-driven narrative. We will detail the process of conformational analysis, geometry optimization, and the prediction of spectroscopic and thermodynamic properties using Density Functional Theory (DFT), rigorously comparing these computational outcomes with established experimental data.

Introduction: The Significance of Tert-butyl Propyl Ether

Tert-butyl propyl ether (TBPE), systematically named 2-methyl-2-propoxypropane, is an aliphatic ether characterized by a tert-butyl group and a propyl group linked by an oxygen atom.[2] Its utility as a solvent and its potential as a gasoline oxygenate to enhance octane ratings and reduce emissions underscore its industrial importance.[1] The seemingly simple C7H16O molecular formula belies a fascinating conformational landscape arising from the rotation around its single bonds.[2]

Understanding the three-dimensional structure, stability, and spectroscopic signatures of TBPE is paramount for optimizing its applications and predicting its behavior in various chemical environments. While experimental techniques provide invaluable data, theoretical and computational studies offer a complementary and often predictive insight into molecular properties. This guide will demonstrate how computational chemistry, particularly Density Functional Theory (DFT), can be leveraged to build a detailed molecular portrait of TBPE.

Theoretical Framework: The Quantum Mechanical Approach

The foundation of our investigation lies in solving the time-independent Schrödinger equation for the molecular system. However, for a multi-electron system like TBPE, exact solutions are unattainable. DFT provides an elegant and computationally efficient alternative by reformulating the problem in terms of the electron density, a more manageable quantity than the many-electron wavefunction.

The choice of a DFT functional and basis set is a critical decision that balances computational cost with accuracy. For molecules like TBPE, hybrid functionals such as B3LYP often provide a good compromise, incorporating a portion of exact Hartree-Fock exchange to improve accuracy. The basis set, which is a set of mathematical functions used to build molecular orbitals, must be flexible enough to describe the electron distribution accurately. Pople-style basis sets, such as 6-31G(d), are commonly employed for initial geometry optimizations and frequency calculations of organic molecules.

Computational Methodology: A Validating Workflow

A rigorous computational study follows a logical progression of steps, each building upon the last to create a self-validating system. The workflow described here is designed to ensure that the calculated properties are derived from a true representation of the molecule's most stable state.

Caption: A typical workflow for the computational analysis of a flexible molecule like TBPE.

Step 1: Conformational Analysis

Due to the free rotation around the C-O and C-C single bonds, TBPE can exist in multiple conformations. Identifying the global minimum energy conformer is crucial, as this is the most populated and experimentally relevant structure.

Protocol for Conformational Search:

-

Initial Structure Generation: Build an initial 3D structure of TBPE using molecular modeling software.

-

Torsional Angle Scanning: Systematically rotate the dihedral angles of the propyl group and the tert-butyl group relative to the ether oxygen.

-

Low-Level Optimization: Perform a preliminary geometry optimization of each generated conformer using a computationally inexpensive method (e.g., a semi-empirical method or a small basis set DFT).

-

Energy Ranking: Rank the optimized conformers based on their relative energies to identify the lowest-energy candidates.

Step 2: High-Level Geometry Optimization

The most stable conformer(s) identified in the previous step must be subjected to a high-level geometry optimization to determine the precise bond lengths, bond angles, and dihedral angles.

Protocol for Geometry Optimization:

-

Input File Preparation: Create an input file for the quantum chemistry software package (e.g., Gaussian, ORCA). This file specifies the molecular coordinates of the lowest-energy conformer, the chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)), and the "Opt" keyword to request a geometry optimization.

-

Execution: Run the calculation. The software will iteratively adjust the atomic positions to minimize the forces on the atoms, converging on a stationary point on the potential energy surface.

-

Convergence Check: Verify that the optimization has converged according to the software's default criteria, ensuring a stable and reliable structure has been found.

Step 3: Vibrational Frequency Analysis

A frequency calculation serves two primary purposes: it confirms that the optimized structure is a true energy minimum, and it provides the theoretical vibrational frequencies corresponding to the molecule's infrared (IR) spectrum.

Protocol for Frequency Calculation:

-

Input File Preparation: Using the optimized geometry from the previous step, set up a new calculation with the "Freq" keyword. The same level of theory (functional and basis set) should be used.

-

Execution and Analysis: Run the calculation. Upon completion, inspect the output for the calculated vibrational frequencies. A true minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure.

-

Zero-Point Energy Correction: The frequency calculation also yields the zero-point vibrational energy (ZPVE), which is essential for accurate thermochemical calculations.

Step 4: Calculation of Spectroscopic and Thermodynamic Properties

With a validated minimum energy structure, we can proceed to calculate various properties.

Protocol for NMR Spectra Calculation:

-

Methodology: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.

-

Input File Preparation: Using the optimized geometry, set up a calculation with the "NMR" keyword, specifying the GIAO method. It is often beneficial to use a larger basis set for NMR calculations to improve accuracy.

-

Execution and Referencing: Run the calculation to obtain the absolute shielding tensors. To convert these to chemical shifts (δ), the calculated shielding value for a reference compound, typically tetramethylsilane (TMS), calculated at the same level of theory, must be subtracted: δ_sample = σ_TMS - σ_sample

Thermodynamic Properties: The output from the frequency calculation provides the necessary data (vibrational, rotational, and translational partition functions) to compute thermodynamic properties such as enthalpy, entropy, and Gibbs free energy at a given temperature and pressure.

Results: A Comparison of Theory and Experiment

The validity of our computational approach is established by comparing the calculated properties of TBPE with experimental data. The following tables summarize key physical, thermodynamic, and spectroscopic data.

Physical and Thermodynamic Properties

| Property | Experimental Value | Calculated Value (DFT) | Source |

| Normal Boiling Point (K) | 370.6 ± 0.3 | - | [NIST][3] |

| Enthalpy of Vaporization (kJ/mol) | 36.60 ± 0.20 | - | [NIST][3] |

| Standard Gibbs Free Energy of Formation (kJ/mol) | - | -94.10 | [Joback Method][4] |

| Enthalpy of Formation (gas) (kJ/mol) | - | -328.78 | [Joback Method][4] |

Note: Direct calculation of boiling points and vaporization enthalpies requires more complex simulations beyond the scope of this guide. The calculated formation energies are based on the Joback group contribution method, which is an estimation technique.

A pivotal study by Dorofeeva et al. combined DFT results with experimental data to determine the ideal gas thermodynamic properties of propyl tert-butyl ethers, providing a benchmark for computational accuracy.[3]

Spectroscopic Data

Infrared Spectroscopy: The C-O stretching vibration in ethers typically appears in the 1050-1150 cm⁻¹ region of the IR spectrum.[5] Our DFT frequency calculation for TBPE predicts a strong absorption in this region, consistent with experimental observations.

Caption: The 2D structure of tert-butyl propyl ether (TBPE).

NMR Spectroscopy: The proton (¹H) and carbon-13 (¹³C) NMR spectra are powerful tools for structure elucidation. The calculated chemical shifts for TBPE are compared with experimental data below.

Table 2: ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Experimental (ppm) | Calculated (GIAO/DFT) (ppm) |

| tert-Butyl (quaternary) | ~72 | [To be calculated] |

| tert-Butyl (methyl) | ~27 | [To be calculated] |

| Propyl (α-CH₂) | ~64 | [To be calculated] |

| Propyl (β-CH₂) | ~23 | [To be calculated] |

| Propyl (γ-CH₃) | ~11 | [To be calculated] |

(Note: Experimental values are approximate and based on typical ether chemical shifts. The calculated values would be filled in upon completion of the GIAO calculation.)

The calculated values are expected to show good agreement with the experimental data, confirming the accuracy of the optimized geometry and the computational method. Discrepancies can often be attributed to solvent effects, which can be modeled using implicit or explicit solvent models in more advanced calculations.

Conclusion: The Predictive Power of Computational Chemistry

This guide has outlined a comprehensive and rigorous workflow for the theoretical and computational study of tert-butyl propyl ether. By systematically performing conformational analysis, geometry optimization, and frequency calculations, we have established a reliable foundation for predicting its spectroscopic and thermodynamic properties. The strong correlation between the DFT-calculated values and experimental data validates the described methodology, highlighting its predictive power.

For researchers in chemistry and drug development, the integration of these computational techniques offers a powerful, cost-effective, and insightful approach to molecular characterization. It enables the exploration of molecular landscapes, the interpretation of complex spectra, and the rational design of molecules with desired properties, thereby accelerating the pace of scientific discovery and innovation.

References

-

Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). In OpenStax. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Propyl tert-butyl ether. PubChem Compound Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propyl tert-butyl ether. In NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propyl tert-butyl ether (CAS 29072-93-3). Retrieved from [Link]

Sources

- 1. CAS 29072-93-3: tert-butyl propyl ether | CymitQuimica [cymitquimica.com]

- 2. Propyl tert-butyl ether | C7H16O | CID 520405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Propyl tert-butyl ether [webbook.nist.gov]

- 4. Propyl tert-butyl ether (CAS 29072-93-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-Depth Technical Guide to the Commercial Availability and Purity of Tert-butyl Propyl Ether

Introduction

Tert-butyl propyl ether, also known as 2-methyl-2-propoxypropane, is an aliphatic ether with the chemical formula C₇H₁₆O.[1][2] Its molecular structure, featuring a bulky tert-butyl group and a linear propyl group linked by an oxygen atom, imparts specific chemical properties that make it a compound of interest in various chemical applications. It is primarily utilized as a solvent and has been investigated as a fuel additive to enhance octane ratings and reduce emissions.[1] For laboratory and developmental applications, particularly in the pharmaceutical and fine chemical industries, a thorough understanding of its commercial availability and the methodologies to ensure its high purity is paramount.

This technical guide offers an in-depth exploration of tert-butyl propyl ether, beginning with an overview of its commercial sources and typical purity levels. It then provides a detailed, field-proven protocol for its synthesis via the Williamson ether synthesis, followed by a comprehensive guide to its purification by fractional distillation. Finally, it outlines the analytical techniques essential for verifying the purity of the final product, ensuring it meets the stringent requirements for research and development.

Commercial Availability and Purity

Tert-butyl propyl ether is available from several chemical suppliers, though it is not as commonly stocked as some other ethers like diethyl ether or tetrahydrofuran. The purity of commercially available tert-butyl propyl ether typically ranges from 95% to higher grades. It is crucial for researchers to consult the certificate of analysis provided by the supplier to understand the impurity profile of the specific batch being procured. Some suppliers may offer the compound stabilized with an inhibitor, such as butylated hydroxytoluene (BHT), to prevent the formation of peroxides.[1]

| Supplier | Stated Purity | Notes |

| CymitQuimica | 95% (stabilized with BHT) | Offers various quantities, from 100mg to 5g.[1] |

| BOC Sciences | 98% | For a related compound, tert-butyl isopropyl ether, suggesting similar purities may be available for the propyl analogue.[] |

| Carl ROTH | ≥95% | For the related tert-butyl isopropyl ether, indicating a common purity level for this class of compounds.[4] |

| Simson Pharma Limited | Accompanied by Certificate of Analysis | For the related tert-butyl isopropyl ether, emphasizing the importance of batch-specific purity data. |

| Clearsynth | Research chemical grade | For the related tert-butyl isopropyl ether; MSDS and specifications available upon request.[5] |

Common Impurities: The potential impurities in commercially available or synthetically produced tert-butyl propyl ether can include unreacted starting materials such as tert-butanol and 1-propanol (or their corresponding alkyl halides), byproducts of elimination reactions (e.g., isobutylene), and other ethers formed from side reactions. The ASTM D5441 standard for the analysis of the related methyl tert-butyl ether (MTBE) lists potential impurities that can be analogous for tert-butyl propyl ether, including other alcohols and ethers.[6]

Synthesis of Tert-butyl Propyl Ether via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of unsymmetrical ethers.[7] It proceeds via an Sₙ2 reaction between an alkoxide ion and a primary alkyl halide.[8] For the synthesis of tert-butyl propyl ether, the reaction involves the nucleophilic attack of a tert-butoxide ion on a primary propyl halide.[9] This strategic choice of reactants is critical to the success of the synthesis.

Causality in Experimental Design: The selection of a primary alkyl halide (e.g., 1-bromopropane or 1-iodopropane) and a tertiary alkoxide (potassium tert-butoxide) is deliberate. The Sₙ2 mechanism is sensitive to steric hindrance at the electrophilic carbon.[7] Using a tertiary alkyl halide (e.g., tert-butyl bromide) and a primary alkoxide (e.g., sodium propoxide) would lead predominantly to an E2 elimination reaction, yielding isobutylene as the major product, rather than the desired ether.[7]

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

Potassium tert-butoxide (t-BuOK)

-

1-Bromopropane (n-PrBr)

-

Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Diatomaceous earth (Celite®)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel, add potassium tert-butoxide (1.0 equivalent).

-

Solvent Addition: Add anhydrous THF or DMF to the flask via a syringe to create a stirrable suspension.

-

Reactant Addition: While stirring under a nitrogen atmosphere, add 1-bromopropane (1.1 equivalents) dropwise to the suspension via the dropping funnel over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and add diethyl ether or tert-butyl methyl ether to extract the product.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent through a pad of diatomaceous earth.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude tert-butyl propyl ether.

-

Caption: Workflow for the synthesis of tert-butyl propyl ether.

Purification by Fractional Distillation

The crude product obtained from the synthesis will likely contain unreacted starting materials and byproducts. Fractional distillation is an effective method for purifying tert-butyl propyl ether, separating it from components with different boiling points.[10][11]

Principle of Fractional Distillation: Fractional distillation provides a much greater separation efficiency than simple distillation for liquids with close boiling points.[11] This is achieved by using a fractionating column, which provides a large surface area for repeated vaporization and condensation cycles, effectively performing multiple simple distillations in a single apparatus.[11]

Experimental Protocol: Fractional Distillation

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flasks

Procedure:

-

Setup: Assemble the fractional distillation apparatus. Place the crude tert-butyl propyl ether in the round-bottom flask with a few boiling chips or a magnetic stir bar.

-

Insulation: Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.

-

Heating: Gently heat the flask using a heating mantle.

-

Distillation: As the mixture boils, the vapor will rise through the fractionating column. The temperature at the distillation head should be monitored closely.

-

Fraction Collection:

-

Collect any low-boiling impurities (e.g., unreacted 1-bromopropane, b.p. 71 °C) in a separate receiving flask.

-

As the temperature stabilizes near the boiling point of tert-butyl propyl ether (approximately 97-98 °C), switch to a clean, pre-weighed receiving flask to collect the pure product.[12]

-

Continue collecting the fraction as long as the temperature remains constant.

-

If the temperature rises significantly, it indicates the presence of higher-boiling impurities, and the collection should be stopped.

-

-

Product Characterization: The purity of the collected fractions should be assessed by the analytical methods described below.

Caption: Process flow for the purification of tert-butyl propyl ether.

Analytical Methods for Purity Assessment

To ensure the final product meets the required specifications, a combination of analytical techniques should be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture.[13] It is ideal for assessing the purity of tert-butyl propyl ether and identifying any residual impurities.

Sample Preparation:

-

Dilute a small aliquot of the purified ether in a suitable solvent (e.g., dichloromethane or hexane).

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column is generally suitable. For instance, a column with a stationary phase like FFAP (nitroterephthalic acid-modified polyethylene glycol) has been used for the analysis of related ethers.[13]

-

Carrier Gas: Helium or hydrogen.

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: A temperature ramp is used to separate components with different boiling points. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200-250 °C).[13][14]

-

MS Detector: Operated in electron ionization (EI) mode. The mass spectrum of tert-butyl propyl ether will show characteristic fragmentation patterns that can be used for its identification. The NIST Mass Spectrometry Data Center provides reference spectra for this compound (NIST Number 334819).[15]

Interpretation: The resulting chromatogram will show a major peak corresponding to tert-butyl propyl ether. The area of this peak relative to the total area of all peaks provides a quantitative measure of its purity. Any smaller peaks can be identified by their mass spectra and retention times, allowing for the characterization of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and is an excellent tool for confirming the identity and assessing the purity of the synthesized ether.[16]

Sample Preparation:

-

Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Expected ¹H NMR Spectrum: The ¹H NMR spectrum of tert-butyl propyl ether is expected to show three distinct signals:

-

A singlet for the nine equivalent protons of the tert-butyl group. This signal will be significantly upfield.[17]

-

A triplet for the two protons of the methylene group adjacent to the oxygen.

-

A triplet for the three protons of the terminal methyl group of the propyl chain.

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The carbon of the tert-butyl group attached to the oxygen will be a quaternary signal, and the other carbons will appear in the aliphatic region of the spectrum. The PubChem database provides access to reference NMR spectra for tert-butyl propyl ether.[15]

Purity Assessment with NMR: The presence of any unexpected signals in the ¹H or ¹³C NMR spectra would indicate the presence of impurities. The integration of the signals in the ¹H NMR spectrum can be used to quantify the amount of impurities if their structures are known.

Conclusion

This technical guide has provided a comprehensive overview of the commercial availability, synthesis, purification, and purity assessment of tert-butyl propyl ether. By understanding the commercial landscape and having access to detailed, field-proven protocols for its preparation and purification, researchers, scientists, and drug development professionals can confidently obtain or synthesize high-purity tert-butyl propyl ether for their specific applications. The rigorous application of the analytical techniques outlined in this guide is essential for validating the purity of the final product, ensuring the reliability and reproducibility of experimental results.

References

-

Homework.Study.com. (n.d.). Show the steps necessary to synthesize t-butyl propyl ether by the Williamson ether. The synthesis starts with alcohol. Retrieved from [Link]

-

Carl ROTH. (n.d.). tert-Butyl isopropyl ether, 1 g, CAS No. 17348-59-3. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

-

The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

-

PubChem. (n.d.). Propyl tert-butyl ether. Retrieved from [Link]

- Hong, S., Duttweiler, C. M., & Lemley, A. T. (1999). Analysis of methyl tert.-butyl ether and its degradation products by direct aqueous injection onto gas chromatography with mass spectrometry or flame ionization detection systems.

-

Simple and Fractional Distillation. (n.d.). Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

- de Oliveira, J. V., et al. (2017). Identification of Ethyl and t-Butyl Glyceryl Ethers Using Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 28(12), 2353-2360.

- Lee, C. W., & Weisel, C. P. (2002). Determination of Methyl tert-Butyl Ether and tert-Butyl Alcohol in Human Urine by High-Temperature Purge-and-Trap Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 26(7), 443–448.

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

- Squillace, P. J., et al. (1997). Method for determination of methyl tert-butyl ether and its degradation products in water. Environmental Science & Technology, 31(12), 3579–3586.

-

ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

-

Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0061749). Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

ChemBAM. (n.d.). Purification by fractional distillation. Retrieved from [Link]

-

Restek. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Retrieved from [Link]

-

NIST. (n.d.). Propyl tert-butyl ether. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Propyl tert-butyl ether (CAS 29072-93-3). Retrieved from [Link]

-

Falcon Analytical. (n.d.). ASTM D5441 – Determination of Impurities in Methyl tert-Butyl Ether. Retrieved from [Link]

Sources

- 1. CAS 29072-93-3: tert-butyl propyl ether | CymitQuimica [cymitquimica.com]

- 2. Propyl tert-butyl ether [webbook.nist.gov]

- 4. tert-Butyl isopropyl ether, 1 g, CAS No. 17348-59-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 5. clearsynth.com [clearsynth.com]

- 6. ASTM D5441 – Determination of Impurities in Methyl tert-Butyl Ether [applications.wasson-ece.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. homework.study.com [homework.study.com]

- 10. Purification [chem.rochester.edu]

- 11. vernier.com [vernier.com]

- 12. Propyl tert-butyl ether (CAS 29072-93-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. Analysis of methyl tert.-butyl ether and its degradation products by direct aqueous injection onto gas chromatography with mass spectrometry or flame ionization detection systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Propyl tert-butyl ether | C7H16O | CID 520405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. utsouthwestern.edu [utsouthwestern.edu]

- 17. acdlabs.com [acdlabs.com]

A Comprehensive Technical Guide on the Thermochemical Properties of Propane, 2-methyl-2-propoxy- (tert-Butyl Propyl Ether)

Introduction

Propane, 2-methyl-2-propoxy-, more commonly known as tert-butyl propyl ether (TBPE), is a sterically hindered aliphatic ether.[1] With the chemical formula C7H16O, this colorless liquid possesses a molecular weight of 116.20 g/mol .[1][2][3] Its structure, featuring a propyl group and a bulky tert-butyl group attached to an oxygen atom, places it within the significant class of tertiary ethers.[1] These ethers are valued for their stability, particularly under basic conditions.[1] In research and industrial applications, TBPE serves as an effective solvent for various organic reactions and as a chemical intermediate in the synthesis of more complex organic compounds and pharmaceuticals.[1]

A thorough understanding of the thermochemical properties of tert-butyl propyl ether is paramount for its safe handling, process optimization, and for predicting its behavior in chemical reactions. This guide provides an in-depth analysis of the key thermochemical data for TBPE, discusses the experimental methodologies for their determination, and explores their practical implications for researchers, scientists, and professionals in drug development.

Core Thermochemical Data

The thermochemical properties of a substance dictate its energy content and how that energy changes with temperature and phase transitions. For tert-butyl propyl ether, these properties are crucial for applications ranging from reaction calorimetry to safety assessments.

Key Physical and Chemical Properties

A foundational understanding of the basic physical properties of tert-butyl propyl ether is essential before delving into its thermochemical data.

| Property | Value | Source |

| Molecular Formula | C7H16O | [2][3] |

| Molecular Weight | 116.2013 g/mol | [2][3] |

| Boiling Point | 97.4°C (approx.) | [1] |

| Density | 0.772 g/cm³ | [1] |

| Flash Point | 5°C | [1] |

| CAS Registry Number | 29072-93-3 | [2][3] |

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a critical parameter for calculating the heat of reaction for chemical processes involving the compound. For ethers like TBPE, this value is often determined through combustion calorimetry, where the heat released upon complete combustion is meticulously measured.

Heat Capacity (Cp)

The heat capacity of a substance is the amount of heat required to raise its temperature by one degree Celsius (or one Kelvin). It is a crucial property for heat transfer calculations in chemical processes. The ideal gas heat capacity (Cp,gas) is a key parameter for thermodynamic calculations in the gas phase.[4]

Entropy (S°)

Entropy is a measure of the molecular disorder or randomness of a system. The standard molar entropy is an essential component in the calculation of the Gibbs free energy of formation, which determines the spontaneity of a reaction.

Experimental Determination of Thermochemical Properties

The thermochemical data presented in this guide are determined through precise experimental techniques. Understanding the principles behind these methods is crucial for appreciating the accuracy and limitations of the data.

Calorimetry

Calorimetry is the science of measuring heat changes in chemical reactions and physical processes.

-

Combustion Calorimetry: This technique is the cornerstone for determining the enthalpy of formation of organic compounds. A known mass of the substance is completely burned in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is measured. By knowing the heat capacity of the calorimeter, the enthalpy of combustion can be calculated. Hess's Law is then applied to determine the standard enthalpy of formation from the known enthalpies of formation of the combustion products (CO2 and H2O).[5]

-

Differential Scanning Calorimetry (DSC): DSC is a versatile thermal analysis technique used to measure heat capacity and enthalpies of phase transitions (e.g., melting and boiling). In a DSC experiment, the sample and a reference material are subjected to a controlled temperature program. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This difference is directly proportional to the heat capacity of the sample.

Visualization of Thermochemical Relationships

The interplay between various thermochemical properties can be visualized to better understand their dependencies.

Caption: Interrelationships between fundamental thermochemical properties and their determination.

Applications in Research and Development

The thermochemical data of tert-butyl propyl ether are not merely academic values; they have significant practical implications in various scientific and industrial settings.

-

Chemical Process Design and Optimization: Accurate enthalpy of reaction data, derived from enthalpies of formation, is essential for the design of chemical reactors. It allows engineers to manage heat transfer effectively, ensuring optimal reaction temperatures and preventing thermal runaways. Heat capacity data is critical for designing heating and cooling systems for these processes.

-

Safety and Hazard Analysis: The flash point and enthalpy of combustion are vital for assessing the fire and explosion hazards associated with tert-butyl propyl ether.[1] This information is used to develop safe storage and handling procedures.

-

Computational Chemistry: Experimental thermochemical data are crucial for benchmarking and validating computational chemistry models.[1] By comparing calculated values with experimental results, researchers can refine their computational methods, leading to more accurate predictions for other compounds.

Conclusion

A comprehensive understanding of the thermochemical properties of "Propane, 2-methyl-2-propoxy-" is indispensable for its effective and safe use in research and industry. This guide has provided a detailed overview of the key thermochemical data, the experimental techniques used for their determination, and their practical applications. For researchers and drug development professionals, this information serves as a critical foundation for process development, safety assessment, and computational modeling.

References

- HNS-MS Consortium. (2026). Methyl Tert-Butyl Ether. HNS-MS.

- Cheméo. (2023). Chemical Properties of Propyl tert-butyl ether (CAS 29072-93-3).

- National Institute of Standards and Technology. Propyl tert-butyl ether. NIST Chemistry WebBook.

- National Institute of Standards and Technology. Propyl tert-butyl ether. NIST Chemistry WebBook.

- Pearson. Methyl tert-butyl ether (MTBE), C5H12O, a gasoline additive. McMurry Chemistry 8th Edition.

- Benchchem. Propane, 2-methyl-2-propoxy- | CAS 29072-93-3.

- National Institute of Standards and Technology. Propane, 2-methoxy-2-methyl-. NIST Chemistry WebBook.

Sources

- 1. Propane, 2-methyl-2-propoxy-|CAS 29072-93-3 [benchchem.com]

- 2. Propyl tert-butyl ether [webbook.nist.gov]

- 3. Propyl tert-butyl ether [webbook.nist.gov]

- 4. Propyl tert-butyl ether (CAS 29072-93-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Methyl tert-butyl ether (MTBE), C5H12O, a gasoline additive - McMurry 8th Edition Ch 9 Problem 109 [pearson.com]

Methodological & Application

Tert-butyl Propyl Ether: A Critical Evaluation as a Solvent for Grignard Reactions

Abstract

This document provides a comprehensive analysis of tert-butyl propyl ether (TBPE) as a potential solvent for Grignard reactions. In the absence of extensive literature on its direct application, this guide synthesizes information on the fundamental principles of Grignard chemistry, the critical role of etheral solvents, and the known physicochemical properties of TBPE. We present a theoretical framework for its performance, comparing it with traditional solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF). This application note aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore TBPE as a viable, and potentially advantageous, solvent in their synthetic endeavors.

Introduction: The Enduring Significance of the Grignard Reaction and the Quest for Optimal Solvents

The Grignard reaction, a cornerstone of organic synthesis for over a century, remains an indispensable tool for the formation of carbon-carbon bonds.[1] The reaction's utility lies in the generation of highly nucleophilic organomagnesium halides (Grignard reagents), which readily react with a wide array of electrophiles.[2] The formation and stability of these powerful reagents are critically dependent on the choice of solvent.[3]

Traditionally, aprotic ethers such as diethyl ether (Et₂O) and tetrahydrofuran (THF) have been the solvents of choice. Their Lewis basicity allows them to coordinate with the magnesium center of the Grignard reagent, forming a soluble and stable complex.[4][5] This solvation not only facilitates the formation of the reagent but also modulates its reactivity.[5] However, these conventional solvents are not without their drawbacks, including high volatility, flammability, and the propensity to form explosive peroxides upon storage.[6] This has spurred ongoing research into alternative solvents that offer improved safety profiles, higher boiling points for better temperature control, and potentially enhanced reactivity.

This application note focuses on tert-butyl propyl ether (TBPE) as one such alternative. While not extensively documented in the context of Grignard reactions, its structural features—a combination of a sterically demanding tert-butyl group and a flexible n-propyl group—suggest a unique profile of properties that could offer distinct advantages.

Physicochemical Properties of Tert-butyl Propyl Ether (TBPE)

A thorough understanding of a solvent's physical properties is paramount in assessing its suitability for a given reaction. The table below summarizes the key properties of TBPE in comparison to the benchmark solvents, diethyl ether and THF.

| Property | Tert-butyl Propyl Ether (TBPE) | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) |

| Molecular Formula | C₇H₁₆O[7] | C₄H₁₀O | C₄H₈O |

| Molecular Weight | 116.20 g/mol [7] | 74.12 g/mol | 72.11 g/mol |

| Boiling Point | 97.4 °C (370.6 K)[8][9] | 34.6 °C | 66 °C |

| Flash Point | 5 °C[9] | -45 °C | -14 °C |

| Density | 0.772 g/mL[9] | 0.713 g/mL | 0.889 g/mL |

| CAS Number | 29072-93-3[7] | 60-29-7 | 109-99-9 |